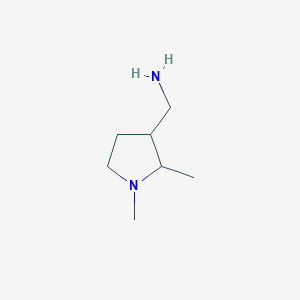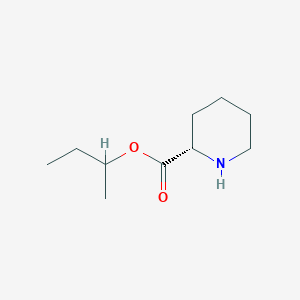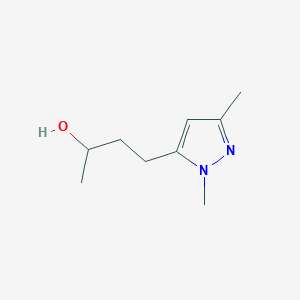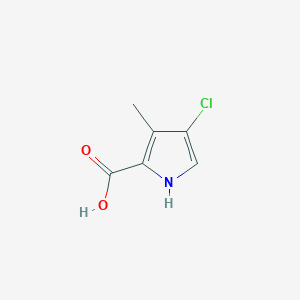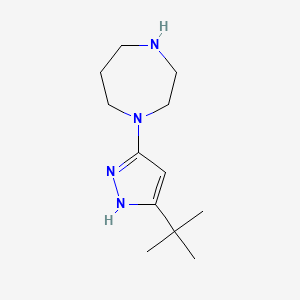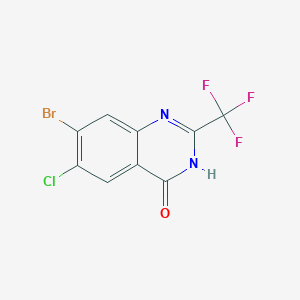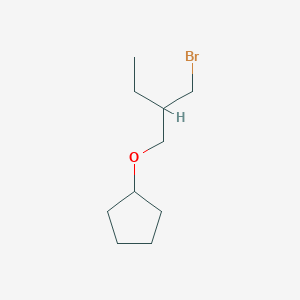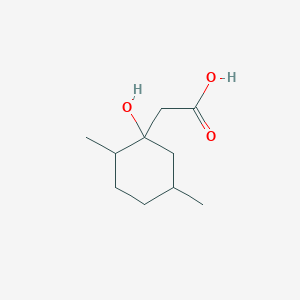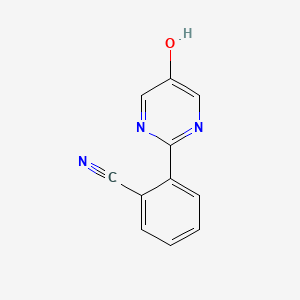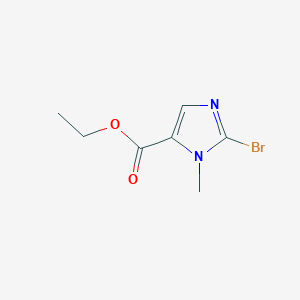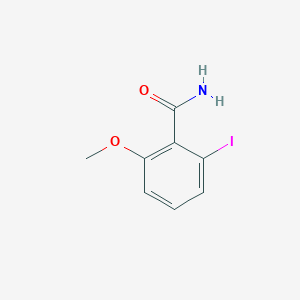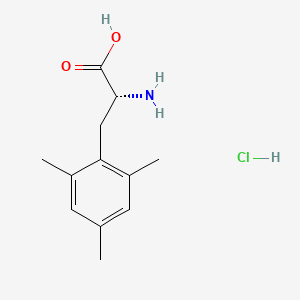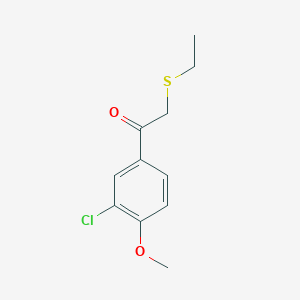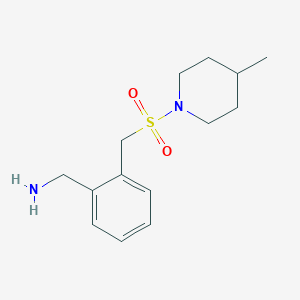
(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine is a chemical compound with the molecular formula C14H22N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is often used in research and industrial settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine typically involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative, followed by a series of steps to introduce the phenyl and methanamine groups. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
- 2- {4- (2-methylpiperidin-1-yl)sulfonylphenyl}ethan-1-amine hydrochloride
Uniqueness
(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for versatile applications in various fields, setting it apart from similar compounds .
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methanamine |
InChI |
InChI=1S/C14H22N2O2S/c1-12-6-8-16(9-7-12)19(17,18)11-14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3 |
InChI Key |
ZZJJDHFECFIIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


